Ammonium scandium(3+) disulphate

Description

Propriétés

Numéro CAS |

15091-94-8 |

|---|---|

Formule moléculaire |

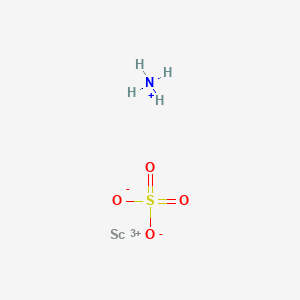

H4NO4SSc+2 |

Poids moléculaire |

159.06 g/mol |

Nom IUPAC |

azanium;scandium(3+);sulfate |

InChI |

InChI=1S/H3N.H2O4S.Sc/c;1-5(2,3)4;/h1H3;(H2,1,2,3,4);/q;;+3/p-1 |

Clé InChI |

ASFUTODRBWNUCU-UHFFFAOYSA-M |

SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |

SMILES canonique |

[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |

Synonymes |

ammonium scandium(3+) disulphate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Ionic Radii Differences

- Scandium vs. Aluminum : The larger ionic radius of Sc³⁺ (0.745 Å vs. Al³⁺: 0.535 Å) allows for distinct packing in (NH₄)₃Sc(SO₄)₃, facilitating phase transitions under heat .

- Iron Complexes : Fe²⁺’s larger radius (0.78 Å) stabilizes hydrated forms like Mohr’s salt, unlike anhydrous scandium sulfates .

Thermal Decomposition and Stability

Electronic and Optical Properties

Méthodes De Préparation

Process Parameters

-

Acid Concentration : A 6 M solution ensures complete dissolution of at 80°C.

-

Precipitation : Adding saturated (761 g/L) to the scandium sulfate solution induces crystallization. The optimal molar ratio of is 1:3 to prevent ligand deficiency.

-

Temperature Control : Precipitation at 70–80°C for 1 hour maximizes crystal growth, followed by cooling to 25°C to enhance yield.

Yield and Purity

Double Decomposition Reaction

This method exploits ion exchange between scandium chloride () and ammonium sulfate:

Key Steps

Optimization Insights

Hydrothermal Synthesis

Hydrothermal methods enhance crystallinity and phase purity. A sealed autoclave reaction at 150°C for 24 hours facilitates the formation of well-defined crystals.

Advantages

Sol-Gel Method

The sol-gel route involves hydrolyzing scandium isopropoxide () in the presence of ammonium sulfate, forming a gel that is dried and calcined.

Critical Parameters

Applications

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What established laboratory methods are effective for synthesizing ammonium scandium(3+) disulphate?

- Methodology :

- Precipitation : Adjust sulfuric acid concentration to 0.8–1 N in scandium-containing desorbates (e.g., carbonate-ammonium solutions) to precipitate scandium salts. This approach ensures >99% recovery efficiency under controlled pH and temperature .

- Electrochemical Synthesis : Inspired by ammonium persulfate synthesis, electrolyze a cold, concentrated solution of scandium sulfate in sulfuric acid at high current density. Monitor voltage and electrolyte composition to optimize scandium incorporation .

Q. Which analytical techniques are recommended for verifying the purity of this compound?

- Methodology :

- Phosphate Reagent Test : Use phosphate reagents (A and B) in 0.5 N sulfuric acid to detect impurities. A blue color intensity exceeding 5 ppm indicates contamination, requiring repurification via recrystallization .

- X-ray Diffraction (XRD) : Compare crystallographic data with known standards (e.g., ammonium persulfate’s O-O bond distance of 1.497 Å) to confirm structural integrity .

Q. How does ionic composition affect the solubility of this compound in aqueous systems?

- Methodology :

- Conduct solubility tests at 25°C using varying ionic strengths (e.g., NaCl or NH₄Cl solutions). Compare results with ammonium persulfate (80 g/100 mL solubility in water) to infer scandium’s impact on lattice stability .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Methodology :

- Parameter Optimization : Use response surface methodology (RSM) to model interactions between pH (target: 2–3), temperature (20–25°C), and sulfuric acid concentration (0.8–1.2 N). Validate via ICP-MS for scandium content .

- Crystallization Control : Implement slow cooling rates (<1°C/min) during recrystallization to minimize occluded impurities, referencing ammonium sulfate’s purity protocols .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodology :

- Single-Crystal XRD : Overcome scandium’s high X-ray absorption by using synchrotron radiation. Compare with persulfate structures to identify coordination geometry (e.g., tetrahedral SO₄²⁻ vs. octahedral Sc³⁺) .

- Neutron Diffraction : Resolve hydrogen bonding networks in the ammonium lattice, critical for understanding thermal stability .

Q. What mechanistic role does this compound play in redox or catalytic processes?

- Methodology :

- Electrochemical Analysis : Use cyclic voltammetry to study persulfate (S₂O₈²⁻) redox behavior at scandium-modified electrodes. Compare overpotentials with pure ammonium persulfate systems .

- Catalytic Testing : Evaluate scandium’s Lewis acidity in model reactions (e.g., esterification) by comparing turnover frequencies with scandium triflate benchmarks .

Contradiction Analysis

- Synthesis Routes : emphasizes precipitation with sulfuric acid, while suggests electrolysis for persulfates. Researchers must validate the optimal method based on scandium’s redox stability—electrolysis may risk scandium(III) oxidation, favoring acid precipitation for higher yields .

- Purity Standards : ’s phosphate test (5 ppm threshold) may conflict with sulfate-rich systems. Alternative methods like ion chromatography are advised for scandium disulphate to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.